molecular formula C17H25N3O4 B2588377 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide CAS No. 1280802-35-8

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide

Cat. No.: B2588377
CAS No.: 1280802-35-8
M. Wt: 335.404
InChI Key: NRLCIJRQWWPMRH-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a dimethylpropyl chain, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3,4,5-trimethoxyaniline, through the reaction of 3,4,5-trimethoxybenzaldehyde with ammonia or an amine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with an appropriate acyl chloride or anhydride to form the amide linkage.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

    Final Coupling: The final step involves coupling the cyano-substituted intermediate with 1,2-dimethylpropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, potassium cyanide, halides, alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.

    Chemical Biology: The compound serves as a tool for probing the mechanisms of action of various biological targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby affecting the overall metabolic flux.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide: can be compared with other amide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the cyano group and the trimethoxyphenyl moiety, which confer distinct chemical and biological properties. These features may result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,4,5-trimethoxyanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)17(3,10-18)20-15(21)9-19-12-7-13(22-4)16(24-6)14(8-12)23-5/h7-8,11,19H,9H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLCIJRQWWPMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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